1-(1-ADAMANTYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-(1-Adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of adamantyl, nitro, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another method involves the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents onto the pyrazole ring.
Scientific Research Applications
1-(1-Adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of human soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Industry: Its unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as an inhibitor of sEH, it binds to the enzyme’s active site, preventing the conversion of epoxy fatty acids to diols . This inhibition can have therapeutic effects in conditions such as hypertension and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(Isocyanatomethyl)adamantane: Used in the synthesis of various adamantyl-containing compounds.
3- or 4-Aminopyrazoles: Key intermediates in the synthesis of pyrazole derivatives.
1,3-Disubstituted Ureas: Compounds containing pyrazole groups that exhibit similar biological activities.
Uniqueness
1-(1-Adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of adamantyl, nitro, and pyrazole groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H24N6O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-23-10-15(9-21-23)8-20-18(26)17-16(25(27)28)11-24(22-17)19-5-12-2-13(6-19)4-14(3-12)7-19/h9-14H,2-8H2,1H3,(H,20,26) |
InChI Key |
UFPQRMVOJHVSOH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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